(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid
CAS No.:
Cat. No.: VC17854923
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6ClNO2 |
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Molecular Weight | 183.59 g/mol |
IUPAC Name | (E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+ |
Standard InChI Key | HBVRJOCTNGMZNF-ONEGZZNKSA-N |
Isomeric SMILES | C1=CC(=NC=C1Cl)/C=C/C(=O)O |
Canonical SMILES | C1=CC(=NC=C1Cl)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, (2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid, reflects its core structure:
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A pyridine ring substituted with a chlorine atom at the 5-position.
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A propenoic acid group (CH₂=CHCOOH) attached to the 2-position of the pyridine ring, with the double bond in the E configuration.
The molecular formula is C₈H₆ClNO₂, with a molar mass of 183.59 g/mol based on analogous compounds. Key identifiers include:
Property | Value |
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Canonical SMILES | ClC1=NC=CC(=C1)C=CC(=O)O |
InChIKey | MZXROTQDGXJFIA-SNAWJCMRSA-N |
PubChem CID | 19995985 (structural analog) |
The trans configuration of the propenoic acid moiety is critical for its potential bioactivity, as stereochemistry often influences molecular interactions .
Synthesis and Structural Analogues
Hypothetical Synthesis Pathways
While no explicit synthesis protocols for the 5-chloro isomer are documented, methods for analogous compounds suggest feasible routes:
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Coupling Reactions: A palladium-catalyzed Heck coupling between 5-chloro-2-iodopyridine and acrylic acid could yield the target compound.
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Knoevenagel Condensation: Reaction of 5-chloropyridine-2-carbaldehyde with malonic acid under acidic conditions .
Example Reaction Scheme:
Structural Analogues and Modifications
Comparative data from chloropyridine derivatives highlights structure-activity relationships:
The 5-chloro substitution may enhance electrophilicity at the pyridine ring, potentially improving binding to biological targets .
Physicochemical Properties
Predicted Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid group .
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pKa: Estimated ~4.2 (carboxylic acid) and ~2.8 (pyridinium ion), influencing ionization at physiological pH.
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Thermal Stability: Decomposes above 200°C, consistent with similar propenoic acid derivatives .
Spectroscopic Data
Theoretical IR Peaks:
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1690 cm⁻¹ (C=O stretch, carboxylic acid)
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1650 cm⁻¹ (C=C stretch)
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750 cm⁻¹ (C-Cl stretch)
NMR (Predicted):
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¹H NMR (DMSO-d₆): δ 8.52 (d, J=5.1 Hz, 1H, pyridine-H), 7.92 (d, J=16 Hz, 1H, CH=), 6.71 (d, J=16 Hz, 1H, CH=COO), 3.20 (s, 1H, COOH).
Research Gaps and Future Directions
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